4-(6-Fluoro-3-pyridyl)benzylamine
Description
Properties
Molecular Formula |
C12H11FN2 |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[4-(6-fluoropyridin-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H,7,14H2 |
InChI Key |
XDWUOMLLQCIWKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution
One of the most established methods involves the nucleophilic substitution of halogenated pyridines with amines or related nucleophiles. For example, starting from 2,6-dichloropyridine, selective substitution with fluorine or amino groups can be achieved under controlled conditions.
Direct Fluorination of Pyridine Derivatives
Alternatively, direct fluorination of pyridine precursors using electrophilic fluorinating agents (e.g., Selectfluor or N-fluorobenzenesulfonimide) can introduce fluorine at the 6-position. This method offers regioselectivity when optimized appropriately.
Synthesis of 2-Amino-3-nitro-6-fluorobenzylamino Pyridine
From 2,6-Dichloropyridine
Patents and literature describe a multi-step process:
Substitution with 4-Fluorobenzylamine
The chloropyridine intermediate reacts with 4-fluorobenzylamine in water or aqueous alcohol solutions, often under reflux conditions, to replace the chlorine with the benzylamine moiety, producing 2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine.
Reduction to the Corresponding Diamino Derivative
Hydrogenation over Raney nickel or catalytic hydrogenation with palladium on carbon at 60°C under 5 bar hydrogen converts the nitro group to an amino group, yielding 2,3-diamino-6-(4-fluorobenzylamino)pyridine.
Alternative Synthetic Routes
Metal-Free [4+2] Defluorocycloaddition
Recent advances describe a novel, metal-free approach involving the oxidative condensation of benzylamines with acetophenones catalyzed by 4,6-dihydroxysalicylic acid, leading to pyridines with fluorine substitution at the 6-position. This method simplifies synthesis by avoiding multiple steps and hazardous reagents.
Cyclization of Perfluoroalkyl Alkynes
A recent innovative method involves the [4+2] defluorocycloaddition of perfluoroalkyl alkynes with benzylamines, producing meta-fluoroalkylated pyridin-4-amines directly. This approach leverages the activation of C–F bonds and offers a straightforward route to fluorinated pyridines, potentially applicable to the synthesis of the target compound.
Summary of Key Reaction Conditions and Data
| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Nitration of pyridine | Electrophilic substitution | Nitric acid | - | - | - | - | Produces nitro-pyridine intermediates |
| Nucleophilic substitution | Chlorine to amino or fluorine | Ammonia / Fluorinating agents | Water / DMSO | 20–30°C / Reflux | 5–15 hours | Variable | Selectivity depends on conditions |
| Hydrogenation | Nitro to amino | Hydrogen / Raney nickel | Ethanol / Water | 60°C | 16 hours | ~80% | Converts nitro group to amino |
| Cyclization via oxidative condensation | Benzylamine + acetophenone | Benzylamine, acetophenone, catalysts | DMSO | 100°C | 18 hours | 81–74% | Forms pyridine ring |
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoro-3-pyridyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridines or benzylamines.
Scientific Research Applications
4-(6-Fluoro-3-pyridyl)benzylamine has several applications in scientific research:
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(6-Fluoro-3-pyridyl)benzylamine involves its interaction with specific molecular targets. For instance, as a potassium channel blocking agent, it binds to the potassium channels and inhibits their function, affecting the flow of potassium ions across cell membranes . This can influence various physiological processes, including nerve signal transmission and muscle contraction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(6-Fluoro-3-pyridyl)benzylamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Properties of Fluorinated Benzylamine Derivatives
| Compound Name | Molecular Weight (g/mol) | Substituent Position & Type | Fluorine Atoms | Melting Point (°C) | CAS RN | Price (5g) |
|---|---|---|---|---|---|---|
| This compound | Data not available | 6-Fluoro on pyridine | 1 | Not reported | N/A | N/A |
| 3-(Trifluoromethyl)benzylamine | 175.15 | 3-CF₃ on benzene ring | 3 | Not reported | [2740-83-2] | ¥11,500 |
| 4-(Trifluoromethyl)benzylamine | 175.15 | 4-CF₃ on benzene ring | 3 | Not reported | [328-85-4] | ¥9,500 |
| N-Benzyl-4-(3-trifluoromethyl)phenyl-4-piperidinol | N/A | 3-CF₃ on phenyl (piperidine derivative) | 3 | 229–232.5 | Not provided | N/A |
Key Observations
Substituent Effects: The trifluoromethyl (-CF₃) group in 3- and 4-(trifluoromethyl)benzylamine introduces strong electron-withdrawing effects, increasing lipophilicity (logP) compared to the pyridyl-fluorine substituent in the target compound. This difference may influence solubility and bioavailability.
Synthetic Accessibility :
- 3- and 4-(Trifluoromethyl)benzylamines are commercially available at lower costs (¥9,500–11,500 for 5g) , suggesting scalable synthesis. In contrast, the target compound’s synthesis likely involves pyridine functionalization, which may require metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or halogen exchange, as implied by methods for related piperidine derivatives .
Applications :
- Trifluoromethyl benzylamines are intermediates in pharmaceuticals (e.g., trifluoroprene hydrochloride) . The pyridyl-fluorine motif in the target compound may confer distinct selectivity in kinase inhibitors or neurotransmitter analogs due to its planar aromatic system.
Hazard Classification :
- Both trifluoromethyl benzylamines are classified under hazard code 4-3-III , indicating flammability and reactivity risks. Similar precautions likely apply to the target compound, though its pyridyl group may alter toxicity profiles.
Research Findings and Structural Insights
- Similarity Analysis : Compounds with partial structural overlap, such as 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3',4'-d]pyridin-3(6H)-one (similarity score: 0.63) , highlight the prevalence of fluorinated aromatic systems in bioactive molecules. However, the target compound’s simpler structure may offer synthetic versatility.
Q & A
Q. What are the established synthetic routes for 4-(6-Fluoro-3-pyridyl)benzylamine, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with the coupling of fluorinated pyridine derivatives with benzylamine precursors. A common approach includes:
- Step 1: Suzuki-Miyaura coupling between a halogenated pyridine (e.g., 6-fluoro-3-bromopyridine) and a benzyl boronic acid derivative to form the biphenyl scaffold .
- Step 2: Reduction of a nitrile or imine intermediate to the primary amine using catalysts like palladium on carbon (Pd/C) under hydrogen gas .
Critical intermediates include 4-(6-fluoro-3-pyridyl)benzonitrile, which is reduced to the target amine. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side products like over-reduced species or dehalogenation .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy: H and C NMR are essential for confirming the structure. The fluorine atom in the pyridine ring causes distinct splitting patterns in H NMR (e.g., coupling constants ~8–10 Hz for meta-fluorine) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., CHFN) and detects isotopic patterns from fluorine .
- HPLC: Reverse-phase HPLC with UV detection at 254 nm is used to assess purity (>98%). Mobile phases often combine acetonitrile and ammonium acetate buffer to resolve polar impurities .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC and quantify residual compound. Fluorinated aromatic amines are prone to hydrolysis at extreme pH, forming fluoro-phenol byproducts .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures under nitrogen atmosphere. Pyridine-containing compounds typically show stability up to 200°C, but benzylamine moieties may oxidize at lower temperatures .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Case Example: If H NMR suggests a pure sample but MS detects a +16 Da adduct, consider oxidation during synthesis or storage. Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric impurities.
- Validation via X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving discrepancies caused by dynamic effects in solution-phase NMR .
Q. What computational strategies predict the biological targets or pharmacokinetic properties of this compound?
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or kinases). The fluoropyridine group enhances binding affinity via halogen bonding, as seen in analogous compounds .
- ADMET Prediction: Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability. The amine group may limit oral bioavailability due to high polarity; prodrug strategies (e.g., carbamate derivatives) could improve absorption .
Q. How do substituent modifications on the benzylamine or pyridine rings alter reactivity or bioactivity?
- Electron-Withdrawing Groups (EWGs): Adding trifluoromethyl groups to the pyridine ring (as in 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile) increases electrophilicity, enhancing cross-coupling reaction rates but potentially reducing metabolic stability .
- Steric Effects: Bulkier substituents on the benzylamine (e.g., methyl groups) may hinder enzyme binding. Comparative studies using analogues with varied substituents can map structure-activity relationships (SAR) .
Q. What methodologies address low yields in multi-step syntheses of this compound?
- Optimization via DoE: Apply Design of Experiments (DoE) to identify critical parameters (e.g., catalyst type, solvent polarity). For example, replacing toluene with DMF in coupling steps improves solubility of fluorinated intermediates .
- Flow Chemistry: Continuous flow systems enhance heat/mass transfer in exothermic steps (e.g., reductions), reducing side reactions and improving reproducibility .
Data Contradiction and Reproducibility
Q. How should researchers interpret discrepancies in reported biological activity across studies?
- Source Analysis: Differences in assay conditions (e.g., cell line variability, serum concentration) may explain conflicting IC values. Validate findings using orthogonal assays (e.g., SPR vs. cell-based assays) .
- Impurity Profiling: Trace impurities (e.g., unreacted starting materials) can falsely modulate activity. Combine LC-MS and bioactivity screening to correlate purity with observed effects .
Q. What steps ensure reproducibility in scaling up the synthesis of this compound?
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time during scale-up.
- Purification Protocols: Use automated flash chromatography with gradient elution to consistently isolate high-purity product, minimizing batch-to-batch variability .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
Q. Table 2. Stability Profile Under Accelerated Conditions
| Condition | Residual Compound (%) | Major Degradant |
|---|---|---|
| pH 1, 40°C, 72h | 85.2 ± 2.1 | 4-(6-Fluoro-3-pyridyl)benzaldehyde |
| pH 13, 40°C, 72h | 63.8 ± 3.4 | 6-Fluoro-3-pyridinol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
